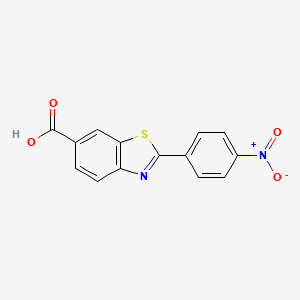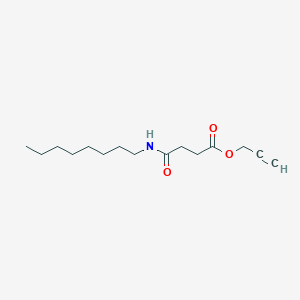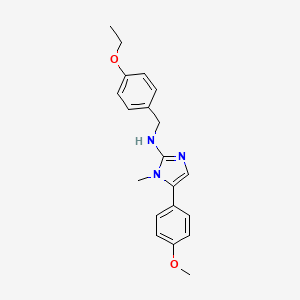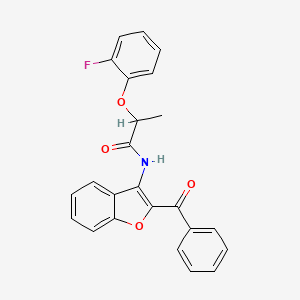![molecular formula C17H16Br2N2O4 B11568154 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11568154.png)
2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-BROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE is a complex organic compound characterized by the presence of bromine and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-BROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 2-(2-bromo-4-methoxyphenoxy)acetic acid hydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective purification techniques.
化学反応の分析
Types of Reactions
N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-BROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions typically involve the use of a suitable base (e.g., sodium hydroxide) and the nucleophile in a polar solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-BROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism by which N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-BROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of bromine and methoxy groups may play a role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE
- N’-[(E)-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE
Uniqueness
N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-BROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties
特性
分子式 |
C17H16Br2N2O4 |
|---|---|
分子量 |
472.1 g/mol |
IUPAC名 |
2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H16Br2N2O4/c1-23-13-4-6-16(14(19)8-13)25-10-17(22)21-20-9-11-7-12(18)3-5-15(11)24-2/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+ |
InChIキー |
KWWUEOYCSOFEBL-AWQFTUOYSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC)Br |
正規SMILES |
COC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Hydroxy-3-methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568071.png)
![1-[5-(3,4-Dichlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B11568077.png)
![4-iodo-2-[(E)-(2-{4-(4-methylpiperazin-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11568080.png)

![3-(3,4-Dimethoxyphenyl)-5-[4-(propan-2-yloxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11568105.png)
![Ethyl 4-(3-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11568107.png)


![4-(4-Hydroxy-3-{[(2-methylphenyl)imino]methyl}benzyl)-2-{[(2-methylphenyl)imino]methyl}phenol](/img/structure/B11568135.png)
![N-(3-methoxybenzyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B11568139.png)

![6-(4-fluorophenyl)-3-phenyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11568146.png)
![6-(4-fluorophenyl)-3-phenyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11568147.png)
![3-(4-Chlorophenyl)-5-pyridin-3-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11568151.png)
